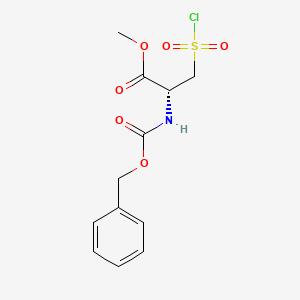

Methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate

Description

Methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate is a chiral organic compound characterized by three key functional groups:

- Chlorosulfonyl (-SO₂Cl): A highly reactive group enabling nucleophilic substitutions.

- Phenylmethoxycarbonylamino (Cbz): A protective group for amines, enhancing stability during synthesis.

- Methyl ester (-COOCH₃): Influences solubility and metabolic stability.

This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of β-amino acids and peptidomimetics. Its stereochemistry (2R configuration) is essential for enantioselective reactions .

Properties

IUPAC Name |

methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO6S/c1-19-11(15)10(8-21(13,17)18)14-12(16)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZFTZQDSRBGKT-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various proteases. This article examines its biological activity, synthesizing findings from diverse sources, including patents and scientific literature.

Chemical Structure and Properties

The compound's chemical structure can be described by the following formula:

- Molecular Formula : C12H14ClNO5S

- Molecular Weight : 305.76 g/mol

The compound features a chlorosulfonyl group, which is known to impart unique reactivity and biological activity.

Protease Inhibition

One of the primary areas of investigation for this compound is its role as a protease inhibitor. Proteases are enzymes that play crucial roles in various biological processes, including protein degradation and cell signaling. Inhibiting these enzymes can have therapeutic implications, particularly in viral infections and cancer treatment.

Case Study: Retroviral Protease Inhibition

Research has demonstrated that compounds similar to this compound exhibit inhibitory effects on retroviral proteases. These proteases are essential for the maturation of viral particles, making them a target for antiviral therapies.

In a study involving a series of sulfonamide derivatives, it was found that specific modifications to the structure significantly enhanced protease inhibition efficacy. The chlorosulfonyl moiety was particularly noted for its ability to form covalent bonds with the active site of the enzyme, thus blocking substrate access and preventing enzymatic activity .

Cytotoxicity and Selectivity

While evaluating the biological activity of this compound, cytotoxicity against various cell lines was assessed. The results indicated that while this compound exhibited some degree of cytotoxicity, it also demonstrated selectivity towards cancerous cells over normal cells. This selectivity is crucial for developing therapeutic agents that minimize harm to healthy tissues while effectively targeting malignant cells.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | 5 |

| MCF-7 (Breast Cancer) | 20 | 4 |

| NIH 3T3 (Fibroblast) | 75 | - |

IC50 values represent the concentration required to inhibit cell growth by 50%. A higher selectivity index indicates greater selectivity towards cancer cells.

The mechanism through which this compound exerts its biological effects involves the formation of covalent bonds with the active sites of target proteases. This interaction leads to irreversible inhibition, effectively blocking the enzymatic activity necessary for viral replication or tumor progression.

Structural Activity Relationship (SAR)

Studies on related compounds have provided insights into how structural modifications can influence biological activity. For instance:

- Chlorosulfonyl Group : Enhances reactivity towards nucleophiles at the active site of proteases.

- Phenylmethoxycarbonyl Group : Contributes to selectivity and binding affinity.

These findings underscore the importance of chemical structure in determining biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfanyl vs. Chlorosulfonyl Analogs

- Methyl (2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoate (): Replaces -SO₂Cl with -SH, increasing nucleophilicity but reducing electrophilic reactivity. The thiol group participates in disulfide bond formation, unlike the sulfonyl chloride’s preference for SN2 reactions. Molecular weight: 293.32 g/mol vs. 357.79 g/mol for the target compound, reflecting the lighter sulfur atom .

Hydroxyl vs. Chlorosulfonyl Derivatives

- (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid (): Lacks both the methyl ester and chlorosulfonyl group, existing as a carboxylic acid. Increased polarity due to the -COOH group, altering solubility (water-soluble vs. the ester’s lipid solubility). Reactivity shifts toward amidation or esterification rather than sulfonamide formation .

Boc-Protected Analogs

Stereochemical and Structural Modifications

Stereoisomers

- (2R,3S)-2-hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate (): Differs in stereochemistry (2R,3S) and substituents (-OH and benzoyl vs. -SO₂Cl and Cbz). The hydroxyl group enables hydrogen bonding, impacting crystal packing and biological activity .

Ethyl Ester Variants

- Ethyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate (, Entry 33): Ethyl ester increases lipophilicity compared to the methyl ester, affecting membrane permeability. Dihydroxy groups confer chelating properties, useful in metal-catalyzed reactions .

Silyl-Containing Derivatives

- Methyl (S)-3-(dimethyl(phenyl)silyl)-3-(chroman-2-yl)propanoate (): Bulky silyl group introduces steric hindrance, reducing reaction rates in crowded environments. Synthesized via FeCl₃-promoted reactions, contrasting with the target’s likely sulfonation pathways .

Coumarin-Based Esters

- (4-ethyl-2-oxochromen-7-yl) (2R)-3-(indol-3-yl)-2-(tosylamino)propanoate (): Coumarin moiety adds fluorescence, enabling applications in bioimaging. Tosyl group (-SO₂C₆H₄CH₃) offers different sulfonation reactivity compared to chlorosulfonyl .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.